molecular formula C16H17NO2 B11959595 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol CAS No. 56686-74-9

4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol

Cat. No.: B11959595
CAS No.: 56686-74-9
M. Wt: 255.31 g/mol
InChI Key: UNXDRPFMINEGME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol typically involves the reaction of benzhydryl alcohol derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action can include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol is unique due to the presence of both the methyl and carbamoyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its similar counterparts .

Properties

CAS No.

56686-74-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-[hydroxy-(4-methylphenyl)methyl]-N-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-11-7-9-12(10-8-11)15(18)13-5-3-4-6-14(13)16(19)17-2/h3-10,15,18H,1-2H3,(H,17,19)

InChI Key

UNXDRPFMINEGME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)NC)O

Origin of Product

United States

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